

Application Note: Quantification of Verdamicin in Biological Samples using LC-MS/MS

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Compound of Interest

Compound Name: Verdamicin

CAS No.: 49863-48-1

Cat. No.: B10821054

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Introduction

Verdamicin is a broad-spectrum aminoglycoside antibiotic with potent activity against a range of bacterial pathogens.[1][2][3][4] As with other aminoglycosides, therapeutic drug monitoring (TDM) is crucial to ensure efficacy while minimizing the risk of dose-dependent toxicities such as nephrotoxicity and ototoxicity.[5] This application note provides a detailed protocol for the quantification of **Verdamicin** in biological matrices, such as plasma and urine, using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The described methodology is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and clinical studies of **Verdamicin**.

The method is based on the established principles of bioanalytical method validation as outlined by regulatory agencies, ensuring data reliability and integrity.[2][6][7] Given that **Verdamicin** is a polar compound, this protocol will address the common challenges associated with aminoglycoside analysis, such as chromatographic retention and matrix effects.[8][9]

Physicochemical Properties of Verdamicin

Verdamycin, also known as 6'-C-Methylsisomicin, is a semi-synthetic aminoglycoside.^[10] A summary of its key properties is provided in the table below.

Property	Value	Reference
Chemical Formula	C ₂₀ H ₃₉ N ₅ O ₇	[1]
Molecular Weight	461.56 g/mol	[1]
IUPAC Name	(2R,3R,4R,5R)-2-[[[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[[(2S,3R)-3-amino-6-[(1S)-1-aminoethyl]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy]-5-methyl-4-(methylamino)oxane-3,5-diol	[10]
General Class	Aminoglycoside Antibiotic	[1][2][3]

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of **Verdamycin**.

Materials and Reagents

- **Verdamycin** reference standard (purity >95%)
- Internal Standard (IS), e.g., Tobramycin or a stable isotope-labeled **Verdamycin**
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Trichloroacetic acid (TCA)

- Ammonium acetate (LC-MS grade)
- Ultrapure water
- Biological matrix (e.g., human plasma, rat urine)
- Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)

Sample Preparation: Protein Precipitation

This is a rapid method suitable for initial screening and high-throughput analysis.

- To 100 μL of biological sample (e.g., plasma), add 20 μL of the internal standard working solution.
- Vortex briefly to mix.
- Add 300 μL of cold acetonitrile or a 10% (w/v) TCA solution to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the initial mobile phase.
- Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Solid Phase Extraction (SPE)

SPE provides a cleaner extract, reducing matrix effects and improving sensitivity.^[9]

- To 100 μL of biological sample, add 20 μL of the internal standard working solution and 200 μL of 2% formic acid in water.
- Vortex to mix.

- Condition an appropriate SPE cartridge (e.g., Mixed-mode Cation Exchange) with 1 mL of methanol followed by 1 mL of ultrapure water.
- Load the pre-treated sample onto the SPE cartridge.
- Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
- Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase.
- Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are recommended starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC)

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for retaining polar compounds like aminoglycosides.^{[8][9]} An alternative is a reversed-phase C18 column with an ion-pairing agent in the mobile phase.
- Mobile Phase A: 10 mM Ammonium acetate and 0.1% formic acid in water.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient would start at a high percentage of organic phase (e.g., 95% B) and gradually decrease to allow for the elution of polar analytes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.

- Injection Volume: 5 μ L.

Mass Spectrometry (MS)

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Scan Type: Multiple Reaction Monitoring (MRM).
- Source Parameters:
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150°C
 - Desolvation Temperature: 400°C
 - Desolvation Gas Flow: 800 L/hr
- MRM Transitions: The following are proposed MRM transitions for **Verdamycin** based on its structure as 6'-C-Methylsisomicin and the known fragmentation of sisomicin.[11] These transitions must be optimized for the specific instrument.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Verdamycin	462.3	160.1	To be optimized
Verdamycin	462.3	323.2	To be optimized
Tobramycin (IS)	468.3	163.1	To be optimized
Tobramycin (IS)	468.3	324.2	To be optimized

Method Validation

The bioanalytical method should be validated according to international guidelines (e.g., EMA, FDA).[2][6][7] The validation should assess the following parameters:

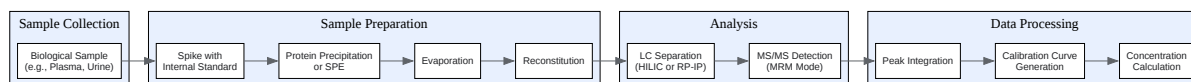
- **Selectivity and Specificity:** The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
- **Linearity and Range:** The concentration range over which the assay is accurate and precise. A typical range for aminoglycosides in plasma is from approximately 10 ng/mL to 20,000 ng/mL.[5]
- **Accuracy and Precision:** The closeness of the determined values to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). Acceptance criteria are typically within $\pm 15\%$ ($\pm 20\%$ for the Lower Limit of Quantification, LLOQ).
- **Lower Limit of Quantification (LLOQ):** The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
- **Matrix Effect:** The alteration of ionization efficiency by co-eluting matrix components.
- **Recovery:** The efficiency of the extraction procedure.
- **Stability:** The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Data Presentation

The following table summarizes hypothetical quantitative data for a validated LC-MS/MS method for **Verdamicin** in human plasma.

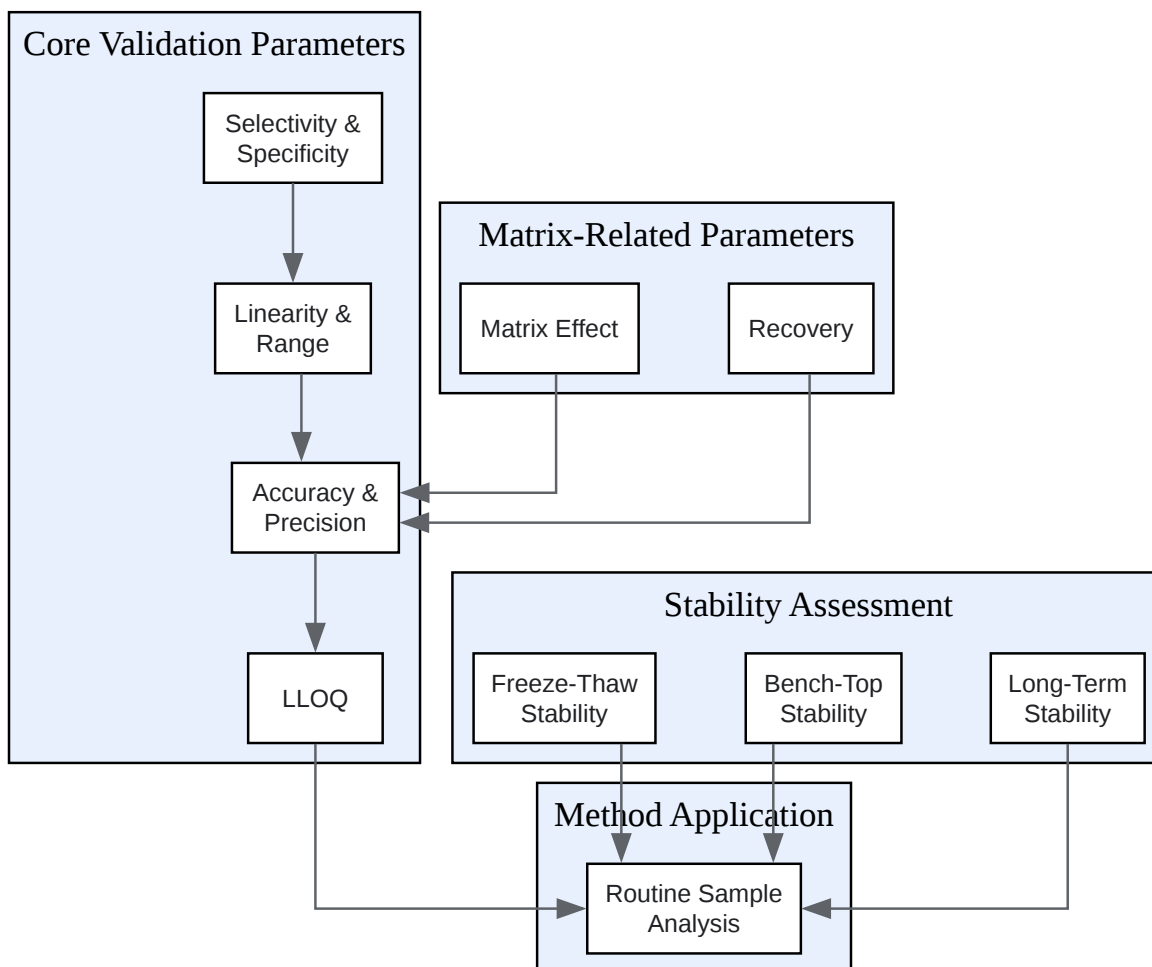
Parameter	Result
Linearity (r^2)	>0.995
Range	10 - 20,000 ng/mL
Lower Limit of Quantification (LLOQ)	10 ng/mL
Intra-day Precision (%CV)	< 10%
Inter-day Precision (%CV)	< 12%
Accuracy (% bias)	Within $\pm 15\%$
Extraction Recovery	> 85%
Matrix Effect	Minimal, compensated by IS

Visualizations



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Caption: Experimental workflow for **Verdamicin** quantification.



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Caption: Logical relationships in bioanalytical method validation.

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